molecular formula C22H21P B14692775 Phosphorane, (2-methyl-2-propenylidene)triphenyl- CAS No. 29219-35-0

Phosphorane, (2-methyl-2-propenylidene)triphenyl-

Cat. No.: B14692775
CAS No.: 29219-35-0
M. Wt: 316.4 g/mol
InChI Key: FLCOCGLGNXGWFS-UHFFFAOYSA-N
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Description

Phosphorane, (2-methyl-2-propenylidene)triphenyl- is an organophosphorus compound with the molecular formula C₂₂H₂₁PThese compounds are highly polar and basic, making them valuable in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Phosphorane, (2-methyl-2-propenylidene)triphenyl- is typically synthesized from methyltriphenylphosphonium bromide. The synthetic route involves deprotonation using a strong base such as butyllithium. The reaction can be represented as follows:

[ \text{Ph}_3\text{PCH}_3\text{Br} + \text{BuLi} \rightarrow \text{Ph}_3\text{PCH}_2 + \text{LiBr} + \text{BuH} ]

In this reaction, butyllithium acts as the deprotonating agent, converting methyltriphenylphosphonium bromide to the desired phosphorane . Industrial production methods may vary, but the general principle remains the same, involving strong bases to facilitate the deprotonation process.

Chemical Reactions Analysis

Phosphorane, (2-methyl-2-propenylidene)triphenyl- undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to its highly polar nature.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

    Methylenation: One of the most significant reactions is the replacement of oxygen centers in aldehydes and ketones with a methylene group. This reaction is represented as:

[ \text{R}_2\text{CO} + \text{Ph}_3\text{PCH}_2 \rightarrow \text{R}_2\text{C=CH}_2 + \text{Ph}_3\text{PO} ]

In this reaction, the phosphorus-containing product is triphenylphosphine oxide .

Scientific Research Applications

Phosphorane, (2-methyl-2-propenylidene)triphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorane, (2-methyl-2-propenylidene)triphenyl- primarily involves its role as a nucleophile in the Wittig reaction. The compound reacts with carbonyl compounds (aldehydes and ketones) to form alkenes. The reaction proceeds through the formation of a betaine intermediate, followed by the elimination of triphenylphosphine oxide. The molecular targets are the carbonyl carbon atoms, and the pathway involves the nucleophilic attack on these centers .

Comparison with Similar Compounds

Phosphorane, (2-methyl-2-propenylidene)triphenyl- can be compared with other similar compounds, such as:

Phosphorane, (2-methyl-2-propenylidene)triphenyl- is unique due to its specific substituents, which provide distinct reactivity patterns and applications in various fields.

Properties

CAS No.

29219-35-0

Molecular Formula

C22H21P

Molecular Weight

316.4 g/mol

IUPAC Name

2-methylprop-2-enylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C22H21P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-18H,1H2,2H3

InChI Key

FLCOCGLGNXGWFS-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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